

Application Notes and Protocols for Stannous Chloride in Food Antioxidant Studies

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Compound of Interest

Compound Name: Stannous chloride

Cat. No.: B048537

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Introduction

Stannous chloride (SnCl_2), also known as tin(II) chloride, is a salt approved for use as a food additive in the European Union under the E number E512.^{[1][2][3][4]} It is primarily utilized for its properties as a reducing agent, which allows it to function as an antioxidant and a color-retention agent in specific food applications.^{[1][5]} Its main authorized use is in canned and bottled vegetable products, such as asparagus, where it helps to maintain the desired white color.^{[1][6]} The European Food Safety Authority (EFSA) has re-evaluated **stannous chloride** and considers it to be of no safety concern at the current authorized use and use levels, with a maximum permitted level of 25 mg of tin per kg of food.^{[1][2][4]}

These application notes provide an overview of the use of **stannous chloride** in food antioxidant studies, including its mechanism of action, protocols for its preparation and for evaluating its antioxidant efficacy, and available data on its effects on lipid peroxidation.

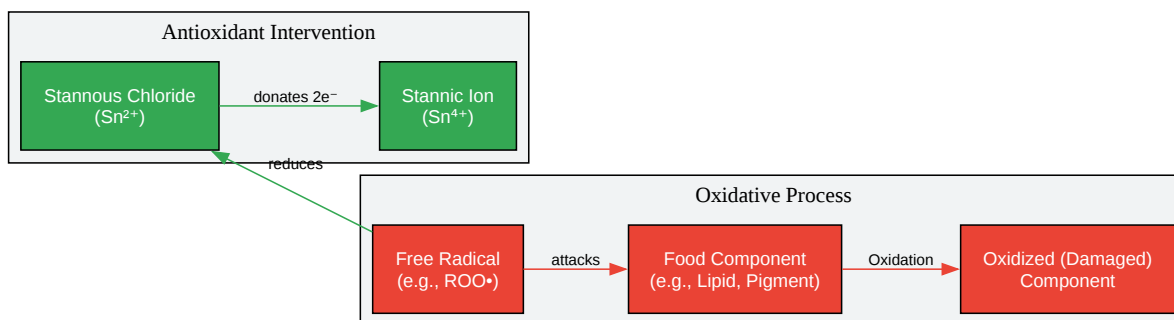
Mechanism of Action: A Reducing Agent

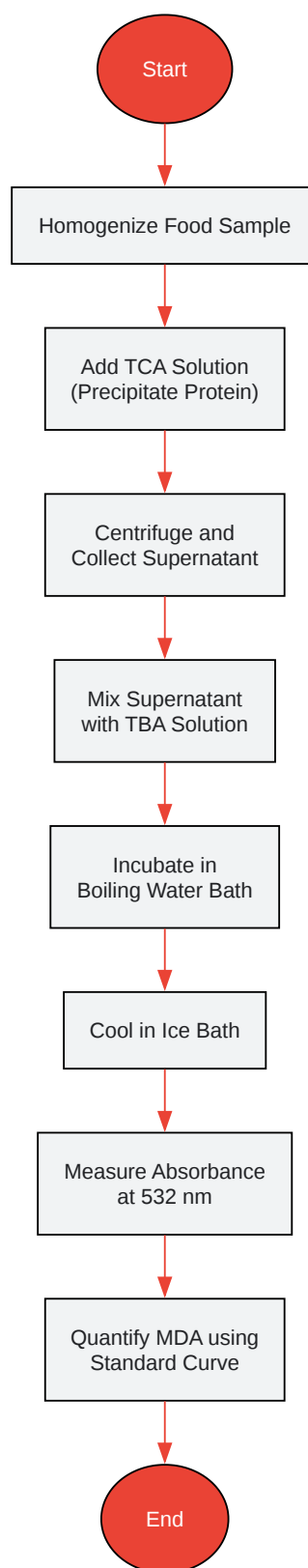
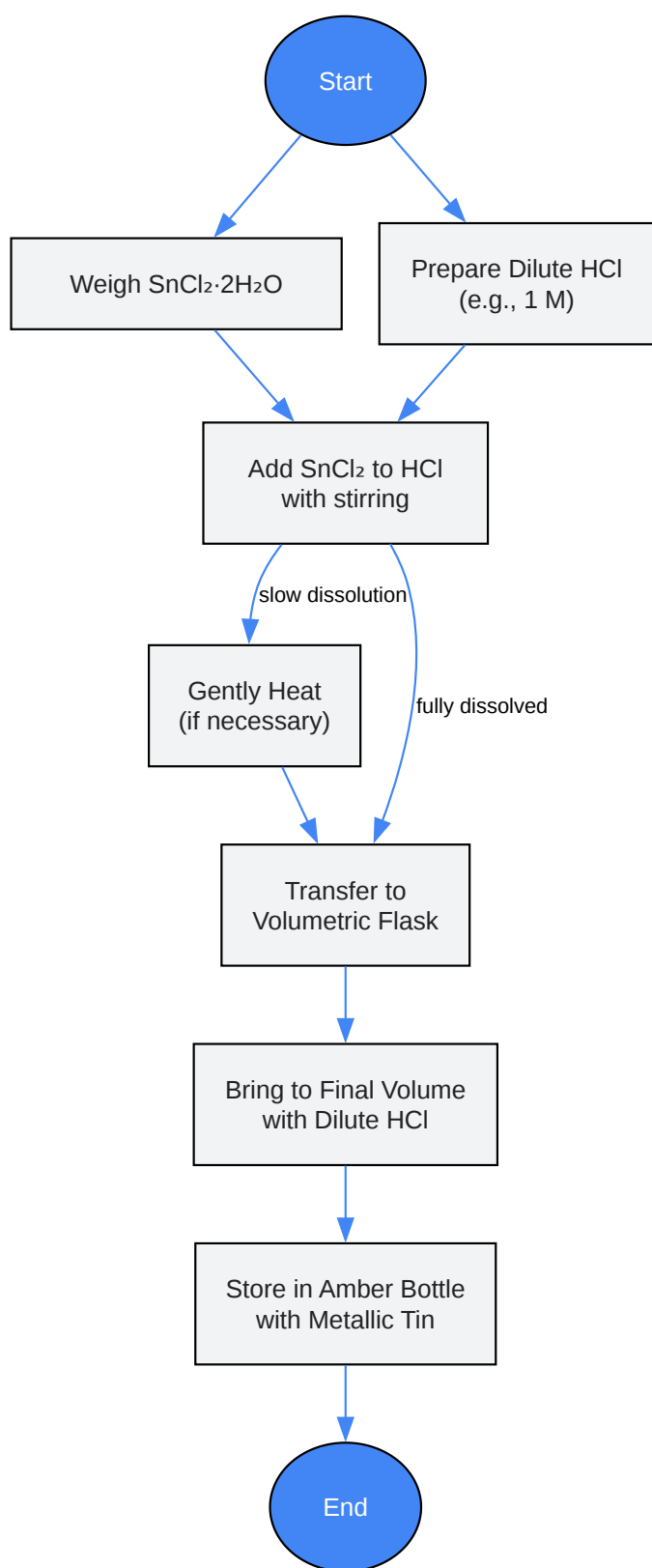
The primary antioxidant mechanism of **stannous chloride** in food systems is its action as a reducing agent. The stannous ion (Sn^{2+}) is readily oxidized to the more stable stannic ion (Sn^{4+}). In this process, it donates electrons, which can neutralize oxidizing agents and free radicals, thereby preventing them from damaging food components like lipids and pigments.

This redox reaction can be summarized as:



By providing electrons, **stannous chloride** can interrupt the chain reactions of oxidation, protecting the food matrix from degradation.





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References

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